

A Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Nitrophenyl isothiocyanate*

Cat. No.: B147365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Nitrophenyl isothiocyanate** (3-NITC) is an organic compound featuring two highly reactive functional groups: an isothiocyanate ($-N=C=S$) and a nitro group ($-NO_2$) on a benzene ring. This unique structure makes it a valuable reagent and building block in various scientific domains. The electrophilic isothiocyanate group readily reacts with primary amines, forming the basis for its application in peptide sequencing and bioconjugation. Simultaneously, the nitroaromatic moiety serves as a bioreductive trigger, a feature of significant interest in the development of hypoxia-activated prodrugs for targeted cancer therapy. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key applications of **3-Nitrophenyl isothiocyanate**, complete with experimental protocols and workflow diagrams to support its practical use in research and development.

Chemical Structure and Identification

3-Nitrophenyl isothiocyanate, also known as 1-isothiocyanato-3-nitrobenzene, consists of a central phenyl ring substituted with an isothiocyanate group and a nitro group at the meta (1,3) positions.^[1] The isothiocyanate functional group ($-N=C=S$) is characterized by a nearly linear arrangement.^[2] The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the isothiocyanate moiety.

Table 1: Chemical Identifiers for **3-Nitrophenyl Isothiocyanate**

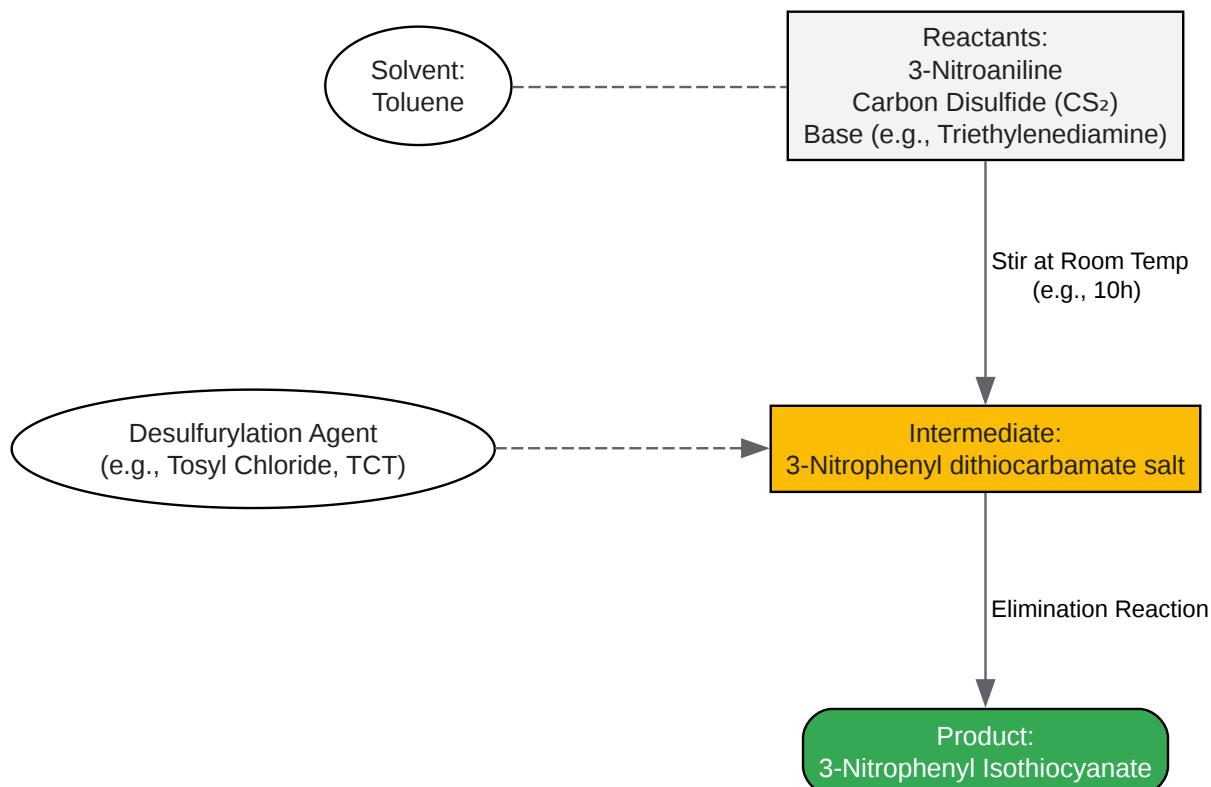
Identifier	Value
CAS Number	3529-82-6 [3] [4] [5]
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S [3] [4] [5] [6]
IUPAC Name	1-isothiocyanato-3-nitrobenzene [4]
Synonyms	m-Nitrophenyl isothiocyanate, 3-NITC [4]
InChI Key	OEZXLKSZOAWNJU-UHFFFAOYSA-N [3] [4]
SMILES	O=N(=O)c1cccc(N=C=S)c1 [3]

| PubChem CID | 77051 |

Physicochemical Properties

3-NITC is a solid at room temperature and is noted to be sensitive to moisture.[\[4\]](#)[\[7\]](#) Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for **3-Nitrophenyl Isothiocyanate**


Property	Value
Molecular Weight	180.18 g/mol [3] [4] [5]
Melting Point	57-60 °C [1] [4] [5] [7]
Boiling Point	277.5 °C (rough estimate) [4] [7]
Density	1.4360 g/cm ³ (rough estimate) [4] [7]
Water Solubility	50.45 mg/L (at 25 °C) [4] [7]
Storage Temperature	2-8 °C [4] [7]

| Appearance | White to yellow powder[\[8\]](#) |

Synthesis and Reactivity

Synthesis

3-Nitrophenyl isothiocyanate can be synthesized from its corresponding primary amine, 3-nitroaniline.[1] A common laboratory method involves the reaction of the amine with carbon disulfide to form an intermediate dithiocarbamate salt, which is then treated with a desulfurylating agent to yield the isothiocyanate.[9][10]

[Click to download full resolution via product page](#)

Figure 1. General synthesis workflow for **3-Nitrophenyl Isothiocyanate**.

Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol is adapted from general procedures for isothiocyanate synthesis.[6][9]

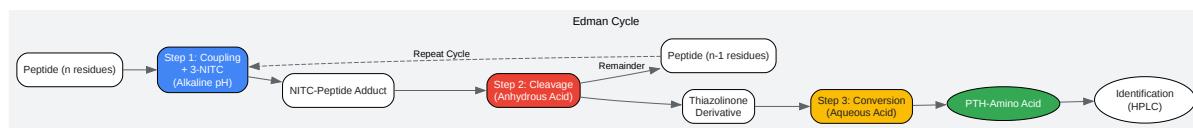
- Reaction Setup: In a flask, dissolve 3-nitroaniline (1.0 eq) and a base such as triethylenediamine (0.3 eq) or potassium carbonate (2.0 eq) in a suitable solvent like toluene or aqueous media.[6][9]

- Dithiocarbamate Formation: Add carbon disulfide (CS_2 , 1.2 eq) dropwise to the stirring mixture at room temperature. Continue stirring for several hours (e.g., 2-10 hours) until the amine is consumed, which can be monitored by HPLC or TLC.[6][9] This step forms the intermediate dithiocarbamate salt.
- Desulfurylation: Cool the mixture to 0 °C. Slowly add a solution of a desulfurylation reagent, such as tosyl chloride or cyanuric chloride (TCT), dissolved in a suitable solvent (e.g., CH_2Cl_2).[9]
- Work-up and Isolation: After the reaction is complete, the mixture is typically basified and the organic layer is separated. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield **3-Nitrophenyl isothiocyanate**.

Reactivity

The chemistry of 3-NITC is dominated by its two functional groups:

- Isothiocyanate Group: The carbon atom in the $-\text{N}=\text{C}=\text{S}$ group is electrophilic and is susceptible to attack by nucleophiles.[2] It reacts readily with primary amines to form stable N,N' -disubstituted thiourea derivatives. This reaction is fundamental to its use in bioconjugation and peptide chemistry.
- Nitro Group: The aromatic nitro group is relatively stable but can be reduced to an amino group ($-\text{NH}_2$) under specific conditions, particularly in low-oxygen (hypoxic) environments by cellular reductases.[11] This bioreductive property is central to its application in designing hypoxia-activated prodrugs.[11][12]


Applications in Research and Development

Peptide Sequencing: The Edman Degradation

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from its N-terminus.[13][14] The process uses an isothiocyanate, classically phenyl isothiocyanate (PITC), to sequentially label and cleave the N-terminal amino acid. 3-NITC can function as an analogue in this process.

The method involves a three-step cycle:

- Coupling: The peptide is treated with the isothiocyanate under mildly alkaline conditions to label the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[13][14]
- Cleavage: The reaction conditions are switched to acidic, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[13]
- Conversion & Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC).[13][15] The cycle is then repeated on the shortened peptide.

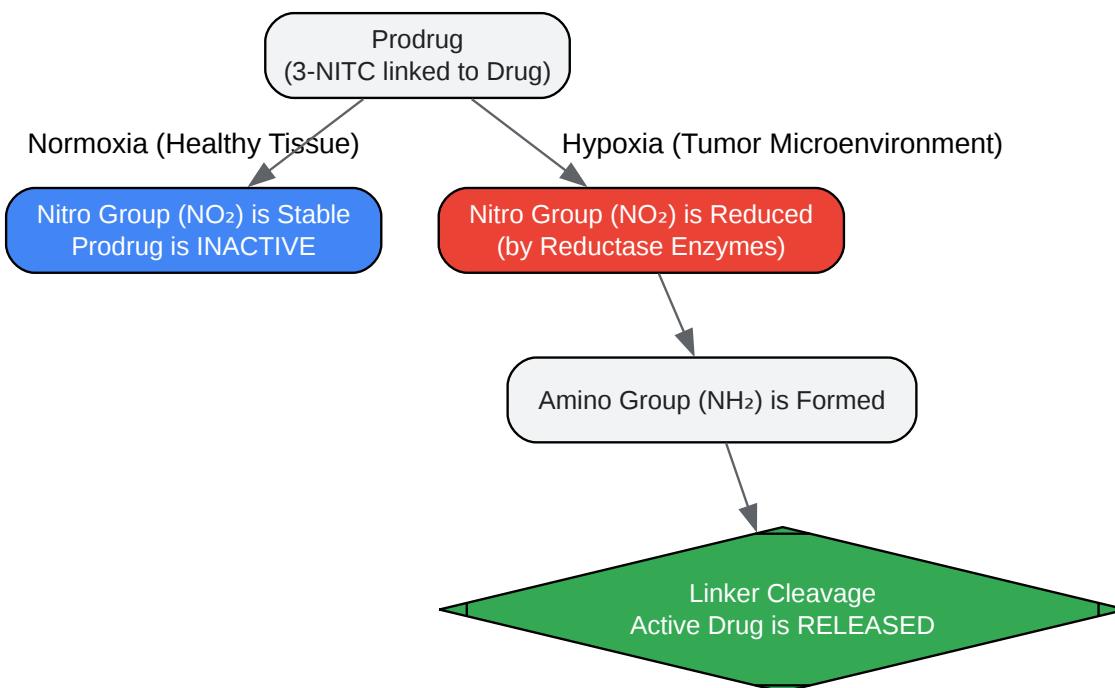
[Click to download full resolution via product page](#)

Figure 2. Experimental workflow of the Edman Degradation for peptide sequencing.

Protein Labeling and Conjugation

The reactivity of the isothiocyanate group with primary amines (such as the N-terminus or the side chain of lysine residues) makes it an effective tool for protein labeling.[16][17] While 3-NITC itself is not a reporter molecule, it can be incorporated into more complex structures or used as a crosslinker. The general protocol for labeling proteins with isothiocyanates like FITC is directly applicable.

Experimental Protocol: General Protein Labeling


This protocol is adapted from standard procedures for labeling proteins with isothiocyanate reagents.[16][18][19]

- Protein Preparation: Prepare the protein solution (typically 2-10 mg/mL) in an amine-free buffer with a pH of 8.5-9.0, such as 0.1 M sodium carbonate buffer.[18][20] If the protein is in a buffer containing Tris or glycine, it must be dialyzed against the labeling buffer first.[17][18]
- Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent (e.g., 3-NITC or a derivative) in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[18][20]
- Labeling Reaction: Slowly add a calculated molar excess of the isothiocyanate solution to the stirring protein solution. The optimal ratio depends on the protein and must be determined empirically.
- Incubation: Incubate the reaction mixture for 1-8 hours at room temperature or 4°C, protected from light.[17][20]
- Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or ammonium chloride, to a final concentration of ~50 mM.[20]
- Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column, collecting the fractions containing the labeled protein.[17][18]

Role in Drug Development: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[11] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds, like 3-NITC, are key components of hypoxia-activated prodrugs (HAPs).[11]

Under normal oxygen conditions (normoxia), the nitro group is stable, and the attached drug is inactive. In the hypoxic tumor environment, cellular reductase enzymes reduce the nitro group to a hydroxylamine or an amine.[11] This electronic transformation can trigger a fragmentation or rearrangement of the linker, releasing the active cytotoxic drug selectively at the tumor site. This approach aims to increase therapeutic efficacy while minimizing side effects on healthy, well-oxygenated tissues.[11]

[Click to download full resolution via product page](#)

Figure 3. Logical mechanism for hypoxia-activated drug release using a nitrophenyl trigger.

Safety and Handling

3-Nitrophenyl isothiocyanate is classified as a corrosive and moisture-sensitive compound. [4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Vapors can be irritating to mucous membranes.[21] Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation.[4]

Conclusion

3-Nitrophenyl isothiocyanate is a versatile chemical tool with significant utility for researchers in chemistry, biology, and medicine. Its well-defined reactivity allows for straightforward application in established techniques like Edman degradation and protein bioconjugation. Furthermore, its inherent bioreductive properties position it as a valuable component in the innovative field of targeted drug delivery, particularly for developing next-generation cancer

therapies. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its full potential in scientific discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-NITROPHENYL ISOTHIOCYANATE | 3529-82-6 [chemicalbook.com]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. 3-nitrophenyl isothiocyanate [stenutz.eu]
- 4. 3-NITROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3529-82-6 CAS MSDS (3-NITROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-NITROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-NITROPHENYL ISOTHIOCYANATE CAS#: 3529-82-6 [chemicalbook.com]
- 8. nbinfo.com [nbinfo.com]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 18. abcam.co.jp [abcam.co.jp]
- 19. assaygenie.com [assaygenie.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [A Technical Guide to 3-Nitrophenyl Isothiocyanate: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147365#3-nitrophenyl-isothiocyanate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com